Althiazide-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Althiazide-d5 is a synthetic thiazide diuretic. It is a compound derived from the thiazide family of drugs, which are commonly used to treat hypertension and edema. Althiazide-d5 is a new and improved version of the original thiazide diuretic, which was developed to reduce the side effects of the original compound.

科学的研究の応用

Mass Spectrometry and Photoionization Studies

Althiazide-d5 has been utilized in the context of mass spectrometry, specifically under atmospheric pressure photoionization (APPI). In one study, the role of impurities like propionitrile in the production of [M+H]+ ions in APPI was explored. Vaporizing althiazide under direct APPI in acetonitrile produced its corresponding protonated species [M+H]+. The study also delved into the mechanisms involving propionitrile and its deuterated variant, propionitrile-d5, in the protonation process of althiazide, indicating its potential involvement in the formation of [M+H]+ ions of althiazide and bendroflumethiazide (Kamel, Jeanville, Colizza, & Lauren Elizabeth J-Rivera, 2008).

Drug Binding and Allosteric Modulation

Althiazide and its derivatives have been studied for their binding characteristics and allosteric modulation at receptor sites. One research emphasized the binding domains of ionotropic glutamate receptors, where althiazide was used for structural comparison with other benzothiadiazide derivatives. The study provided insights into how alterations in the hydrobenzothiadiazide ring's substituents affect the drug's orientation in the binding site, contributing to our understanding of the molecular interactions and the structural requirements for allosteric modulation (Ptak, Ahmed, & Oswald, 2009).

Analytical Chemistry and Doping Control

In the field of analytical chemistry, althiazide has been part of studies focused on the detection of diuretics and masking agents in human urine, crucial for doping control in sports. An analytical method involving liquid/liquid extraction, derivatization, and fast gas chromatography/mass spectrometry was developed and validated, with althiazide being one of the targeted substances. This research is significant for anti-doping analysis, offering a productive screening protocol for detecting diuretics and masking agents (Morra, Davit, Capra, Vincenti, Di Stilo, & Botré, 2006).

特性

IUPAC Name |

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i4D,5D,6D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-SWBSYMAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)[2H])S(=O)(=O)N(C(N2[2H])C([2H])SCC=C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1lambda6,2,4-benzothiadiazine-7-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

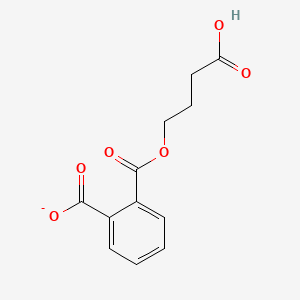

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

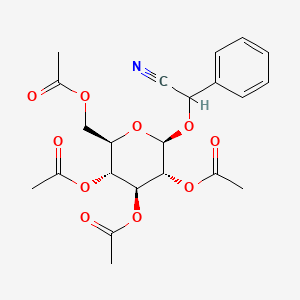

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)